molecular formula C9H12N2O B6613039 2-(cyclopropylmethoxy)pyridin-3-amine CAS No. 1019521-65-3

2-(cyclopropylmethoxy)pyridin-3-amine

Cat. No.: B6613039
CAS No.: 1019521-65-3
M. Wt: 164.20 g/mol
InChI Key: JJFTWKDKBZQMED-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)pyridin-3-amine is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)pyridin-3-amine typically involves the reaction of pyridine derivatives with cyclopropylmethanol. One common method is the nucleophilic substitution reaction where pyridine-3-amine reacts with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)pyridin-3-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group provides steric hindrance and electronic effects that can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(cyclopropylmethoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFTWKDKBZQMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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